molecular formula C13H20ClN5 B12216704 1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12216704
M. Wt: 281.78 g/mol
InChI Key: AROUYUUIQMMDAN-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentyl group, a pyrazole ring, and a hydrochloride salt, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of cyclopentylamine with 2-methylpyrazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-amine: A structurally similar compound with a methyl group instead of a cyclopentyl group.

    2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Another pyrazole derivative with different substituents.

Uniqueness

1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride stands out due to its unique combination of a cyclopentyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-17-13(6-7-15-17)9-14-11-8-16-18(10-11)12-4-2-3-5-12;/h6-8,10,12,14H,2-5,9H2,1H3;1H

InChI Key

AROUYUUIQMMDAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

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